

The Anti-Cancer Mechanisms of Chamaejasmenin C: A Technical Guide

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Compound of Interest

Compound Name: *Chamaejasmenin C*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature predominantly details the anti-cancer activities of Neochamaejasmin C and Chamaejasmenin B. Data specifically isolating the mechanism of action for **Chamaejasmenin C** is limited. This guide focuses on the well-documented activities of Neochamaejasmin C, a closely related biflavonone, to provide a comprehensive overview of its potential anti-cancer mechanisms.

Executive Summary

Neochamaejasmin C, a biflavonone isolated from the root of *Stellera chamaejasme* L., has demonstrated significant anti-proliferative effects across a range of human cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of cell cycle arrest at the G0/G1 phase and the promotion of apoptosis, which is associated with DNA damage. This document provides a technical overview of the cytotoxic effects of Neochamaejasmin C, details the experimental protocols used to elucidate its mechanisms, and presents visual representations of the key cellular pathways it modulates.

Quantitative Data on Anti-Proliferative Activity

The anti-proliferative effects of Neochamaejasmin C have been quantified across various human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell Line	Cancer Type	Neochamaejasmin C IC50 (μmol/L)[1]
A549	Non-small cell lung cancer	3.07
KHOS	Osteosarcoma	Not specified, but noted as highly sensitive
HepG2	Liver carcinoma	15.97
SMMC-7721	Liver carcinoma	10.33
MG63	Osteosarcoma	11.22
U2OS	Osteosarcoma	12.01
HCT-116	Colon cancer	13.54
HeLa	Cervical cancer	14.79

Core Mechanisms of Action in Cancer Cells

Neochamaejasmin C exerts its anti-cancer effects through two primary, interconnected mechanisms: induction of cell cycle arrest and apoptosis.

G0/G1 Phase Cell Cycle Arrest

Treatment of cancer cells with Neochamaejasmin C leads to a significant arrest in the G0/G1 phase of the cell cycle.[1] This prevents the cells from entering the S phase, during which DNA replication occurs, thereby halting proliferation.

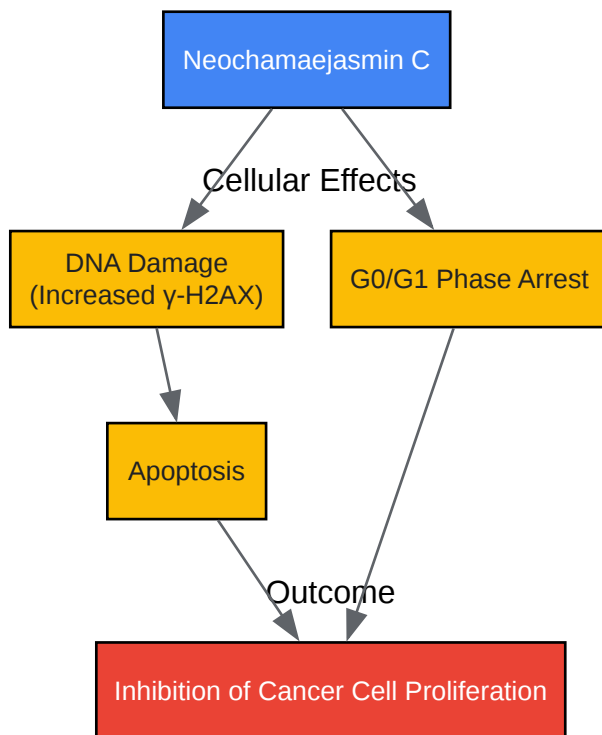
Induction of Apoptosis and DNA Damage

Neochamaejasmin C is a potent inducer of apoptosis, or programmed cell death, in sensitive cancer cell lines.[1] This is accompanied by an increased expression of the DNA damage marker γ -H2AX, suggesting that the apoptotic response may be triggered by DNA damage.[1]

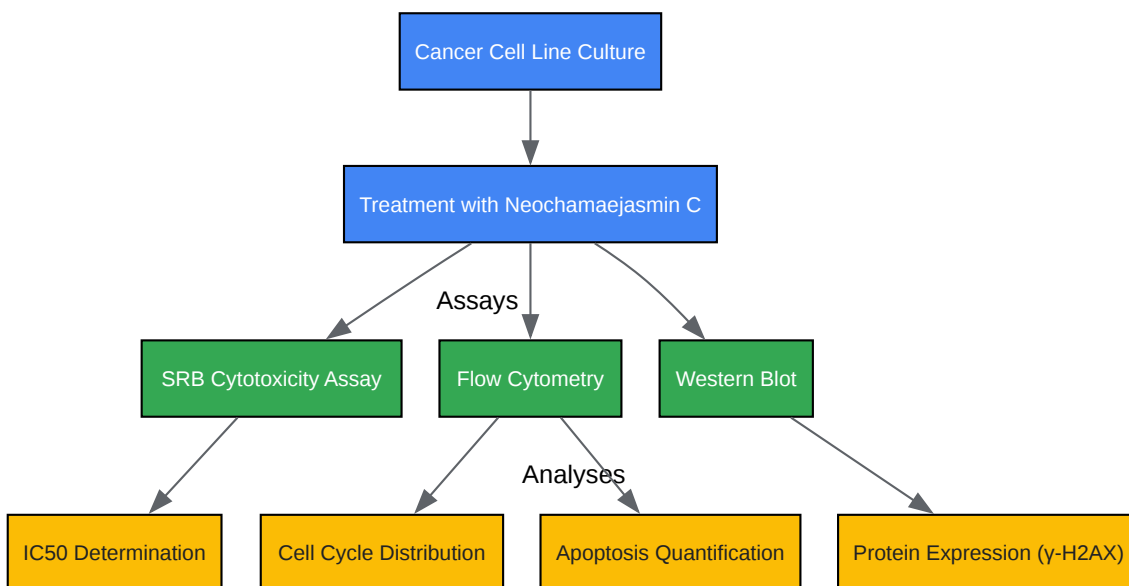
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms of action of Neochamaejasmin C and the general workflow for its in vitro evaluation.

Neochamaejasmin C Treatment



Cell Culture & Treatment



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References

- 1. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of *Stellera chamaejasme* L - PubMed [pubmed.ncbi.nlm.nih.gov]
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